molecular formula C14H13ClN2O5 B4032633 6-[(2-Chloro-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(2-Chloro-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4032633
M. Wt: 324.71 g/mol
InChI Key: BNTBMODNVKLBDI-UHFFFAOYSA-N
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Description

6-[(2-Chloro-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a carboxylic acid group and a carbamoyl group attached to a chloronitrophenyl moiety

Preparation Methods

The synthesis of 6-[(2-Chloro-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexene ring. One common method involves the oxidation of cyclohex-3-ene-1-methanol to cyclohex-3-ene-1-carboxylic acid using oxidizing agents such as acidic potassium permanganate (KMnO4) under controlled conditions

Chemical Reactions Analysis

6-[(2-Chloro-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloronitrophenyl moiety, to form various substituted products.

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(2-Chloro-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 6-[(2-Chloro-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. The pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

6-[(2-Chloro-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can be compared with similar compounds such as:

    Cyclohex-3-ene-1-carboxylic acid: Lacks the carbamoyl and chloronitrophenyl groups, making it less reactive.

    2-Chloro-5-nitroaniline: Contains the chloronitrophenyl moiety but lacks the cyclohexene ring and carboxylic acid group.

    N-(2-Chloro-5-nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of the cyclohexene ring and carboxylic acid group.

Properties

IUPAC Name

6-[(2-chloro-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O5/c15-11-6-5-8(17(21)22)7-12(11)16-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTBMODNVKLBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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